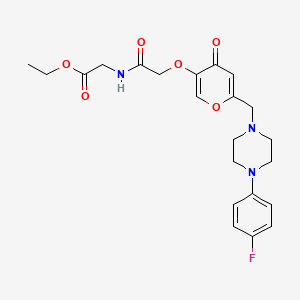

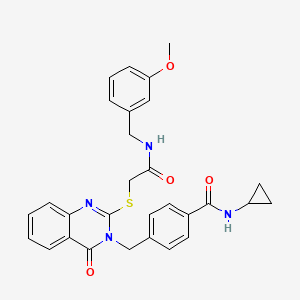

ethyl 2-(2-((6-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamido)acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds closely related to ethyl 2-(2-((6-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamido)acetate involves multi-step chemical reactions, typically starting with key precursors like ethyl acetoacetate, 4-fluorophenylmagnesium bromide, and various aldehydes. These precursors undergo a series of reactions including condensation, reduction, and cyclization to form the desired product. The synthesis process highlights the importance of precise reaction conditions and the selection of appropriate catalysts and reagents to achieve high yield and purity of the compound (Arutyunyan et al., 2013).

Molecular Structure Analysis

The molecular structure of compounds similar to this compound is characterized by X-ray crystallography. These analyses reveal that such molecules often exhibit complex geometries and intermolecular interactions, including hydrogen bonding, which can influence their stability and reactivity. The presence of multiple functional groups contributes to the compound's ability to participate in various chemical reactions and form stable crystal structures (Xiao-lon, 2015).

Chemical Reactions and Properties

The chemical reactivity of this compound is largely defined by its functional groups. The presence of the ester, amide, and ether functionalities within its structure allows for a range of reactions, including hydrolysis, nucleophilic substitution, and condensation. These reactions can be leveraged to modify the compound or to synthesize derivative compounds with potential biological activity (Mercadante et al., 2013).

Wissenschaftliche Forschungsanwendungen

Synthesis and Drug Development

- The compound is used as a precursor in the synthesis of Efletirizine hydrochloride , a histamine H1 receptor antagonist. This synthesis involves condensation with 1-[bis(4-fluorophenyl)methyl]piperazine, highlighting its utility in producing antihistamine drugs with potential applications in treating allergies and related conditions (Mai Lifang, 2011).

Analytical Chemistry

- It has been utilized in the determination of impurity profiles of drug substances, specifically as a drug substance of the oxazolidinone type developed for chronic oral treatment of thrombotic disorders. Techniques like reversed-phase HPLC gradient separation and liquid chromatography-mass spectrometry (LC-MS) were developed to characterize the byproducts occurring during synthesis (A. Thomasberger, F. Engel, K. Feige, 1999).

Heterocyclic Chemistry

- The compound is involved in the synthesis of heterocyclic derivatives , such as pyridine, pyridazine, and phthalazine derivatives. These derivatives have been explored for various biological activities, showcasing the compound's role in generating bioactive molecules (E. A. E. Rady, M. Barsy, 2006).

Biological Activity Studies

- In the field of biological evaluation , it has been used to synthesize derivatives for assessing their analgesic and anti-inflammatory activity, indicating its significance in the development of new therapeutic agents (Yasemin Duendar, M. Goekce, Esra Kuepeli, M. Şahin, 2007).

Eigenschaften

IUPAC Name |

ethyl 2-[[2-[6-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxyacetyl]amino]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26FN3O6/c1-2-30-22(29)12-24-21(28)15-32-20-14-31-18(11-19(20)27)13-25-7-9-26(10-8-25)17-5-3-16(23)4-6-17/h3-6,11,14H,2,7-10,12-13,15H2,1H3,(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDTXOKIRUOTBLO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNC(=O)COC1=COC(=CC1=O)CN2CCN(CC2)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26FN3O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-[(4-acetylphenyl)amino]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate](/img/structure/B2496943.png)

![2-(3-chlorobenzyl)-4-(5-ethyl-1,2,4-oxadiazol-3-yl)-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione](/img/structure/B2496944.png)

![N-(2-methoxyphenyl)-2-(7-(4-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2496945.png)

![1-(2,6-Difluorophenyl)-3-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)urea](/img/structure/B2496949.png)

![N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)ethanesulfonamide](/img/structure/B2496950.png)

![2-[3-(4-Methylbenzenesulfonyl)propanamido]thiophene-3-carboxamide](/img/structure/B2496955.png)

![2,6-difluoro-N-{4-[(4-methylphenyl)sulfonyl]phenyl}benzenecarboxamide](/img/structure/B2496964.png)